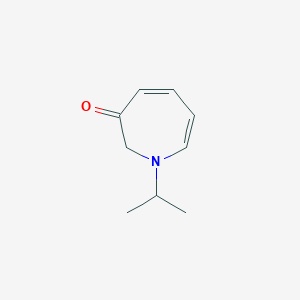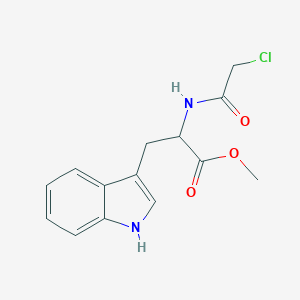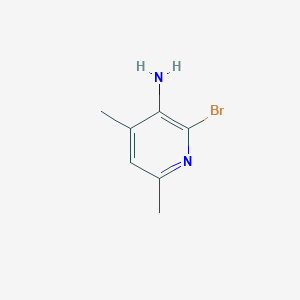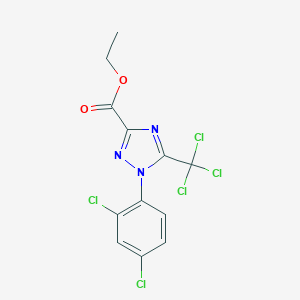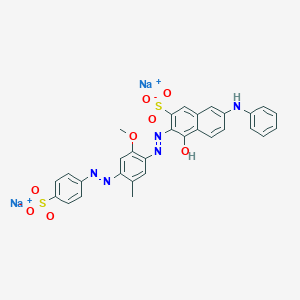
Direct Violet 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Violet 9, disodium salt, also known as this compound, is a synthetic dye with the molecular formula C30H23N5Na2O8S2 and a molecular weight of 691.64 g/mol . It is commonly used in various industries due to its vibrant blue-purple color and solubility in water. This compound is known for its application in textile dyeing, paper coloring, and biological staining.
Vorbereitungsmethoden
The synthesis of C.I. Direct Violet 9, disodium salt involves several steps:
Diazotization: 4-Aminobenzenesulfonic acid is diazotized.
Coupling: The diazonium salt formed is then coupled with 2-Amino-4-methylanisole.
Second Diazotization: The resulting product undergoes a second diazotization.
Final Coupling: The final coupling occurs with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions.
Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
C.I. Direct Violet 9, disodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents, leading to the breakdown of the azo bonds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions but often involve changes in the color and solubility of the dye.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Violet 9, disodium salt is widely used in scientific research:
Biological Staining: It is used to stain cell structures, track biomolecules, and differentiate cell types.
Tissue Pathology: It helps in examining tissue pathology and monitoring microorganisms.
Textile Dyeing: It is extensively used in dyeing textiles, providing vibrant and long-lasting colors.
Functional Textile Processing: It is used in the treatment of functional textiles.
Food Pigments: It is used as a food pigment in certain applications.
Dye-Sensitized Solar Cells: It is employed in the development of dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of C.I. Direct Violet 9, disodium salt involves its interaction with various molecular targets:
Binding to Biomolecules: The dye binds to specific biomolecules, allowing for visualization and tracking.
Pathway Involvement: It interacts with cellular pathways, aiding in the differentiation and analysis of cell types.
Vergleich Mit ähnlichen Verbindungen
C.I. Direct Violet 9, disodium salt is unique due to its specific molecular structure and properties. Similar compounds include:
- Direct Violet 51
- Direct Violet 66
- Direct Violet 99
These compounds share similar applications but differ in their molecular structures and specific properties, making C.I. This compound, disodium salt particularly suitable for certain applications .
Eigenschaften
CAS-Nummer |
6227-14-1 |
|---|---|
Molekularformel |
C30H25N5NaO8S2 |
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H25N5O8S2.Na/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;/h3-17,31,36H,1-2H3,(H,37,38,39)(H,40,41,42); |
InChI-Schlüssel |
ABEGGPOHFJMKKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Isomerische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N/N=C\3/C(=CC4=C(C3=O)C=CC(=C4)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6227-14-1 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
disodium 4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulphonatophenyl)azo]phenyl]azo]-7-(phenylamino)naphthalene-2-sulphonate; DirectfastvioletBK; 2-Naphthalenesulfonic acid, 4-hydroxy-3-2-methoxy-5-methyl-4-(4-sulfophenyl)azophenylazo-7-(phenylamino)-, dis |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


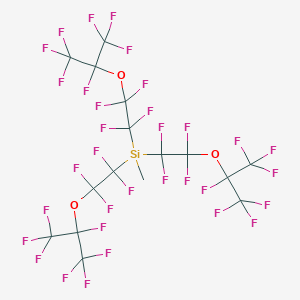
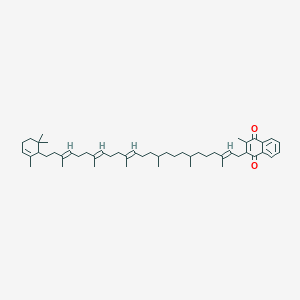
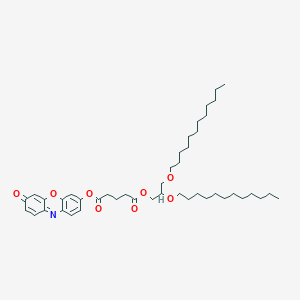
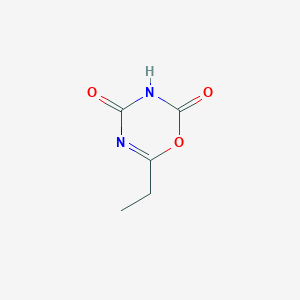
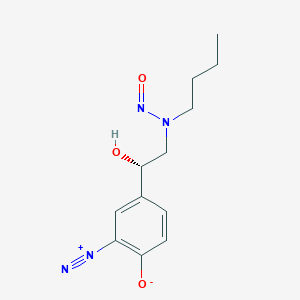
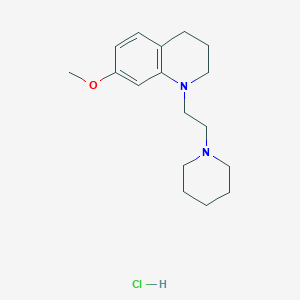
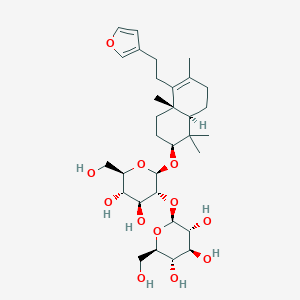
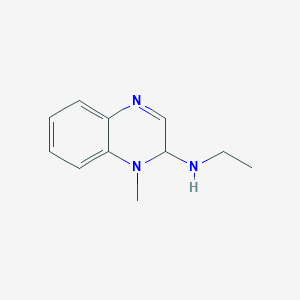
![(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one](/img/structure/B33895.png)
